Calcium bis(hydroxybenzenesulphonate)

Descripción general

Descripción

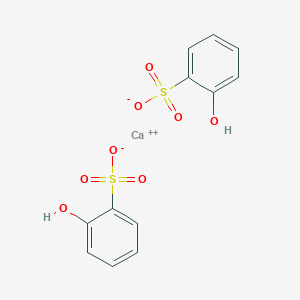

Calcium bis(hydroxybenzenesulphonate) is an organic calcium salt with the molecular formula C12H10CaO8S2 and a molecular weight of 386.411 g/mol . It is also known as calcium phenolsulfonate. This compound is characterized by the presence of two hydroxybenzenesulphonate groups bound to a calcium ion. It is commonly used in various industrial and research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium bis(hydroxybenzenesulphonate) can be synthesized through the reaction of hydroxybenzenesulphonic acid with calcium hydroxide. The reaction typically occurs in an aqueous medium, where the hydroxybenzenesulphonic acid is dissolved in water and then reacted with calcium hydroxide to form the desired product. The reaction is usually carried out at room temperature and under constant stirring to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of calcium bis(hydroxybenzenesulphonate) involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction mixture is then filtered to remove any unreacted starting materials and by-products. The resulting solution is concentrated and crystallized to obtain pure calcium bis(hydroxybenzenesulphonate) crystals .

Análisis De Reacciones Químicas

Types of Reactions: Calcium bis(hydroxybenzenesulphonate) undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The sulphonate groups can be reduced under specific conditions.

Substitution: The hydroxy groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Electrophiles like alkyl halides can react with the hydroxy groups under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced sulphonate derivatives.

Substitution: Alkylated hydroxybenzenesulphonate derivatives.

Aplicaciones Científicas De Investigación

Applications in Industry

-

Agricultural Formulations

- Emulsifiers : Calcium bis(hydroxybenzenesulphonate) serves as an effective emulsifier in pesticide formulations. It enhances the stability of emulsions, allowing for better dispersion of active ingredients in water, which is crucial for effective pest control .

- Surfactants : As a surfactant, it reduces surface tension, improving the wetting properties of agricultural products .

- Food Industry

- Detergents and Cleaning Products

-

Pharmaceuticals

- Drug Formulations : Its stability and solubility characteristics make it a candidate for use in pharmaceutical formulations, particularly in drug delivery systems where controlled release is desired.

Case Study 1: Agricultural Emulsifiers

A study evaluated the effectiveness of calcium bis(hydroxybenzenesulphonate) as an emulsifier in pesticide formulations. Results indicated that formulations containing this compound showed improved stability and efficacy compared to traditional emulsifiers. The enhanced bio-degradability of the compound also contributed to its environmental friendliness, making it a preferred choice in sustainable agriculture practices.

Case Study 2: Food Emulsification

In the food industry, researchers investigated the use of calcium bis(hydroxybenzenesulphonate) as an emulsifier in salad dressings. The study demonstrated that its incorporation resulted in a stable emulsion with improved texture and mouthfeel, highlighting its potential as a functional ingredient in food products.

Data Summary

| Application Area | Specific Use | Benefits |

|---|---|---|

| Agricultural Formulations | Pesticide emulsifiers | Enhanced stability and efficacy |

| Food Industry | Food additives | Improved texture and stability |

| Detergents | Cleaning products | Increased cleaning efficiency |

| Pharmaceuticals | Drug formulations | Controlled release characteristics |

Mecanismo De Acción

The mechanism of action of calcium bis(hydroxybenzenesulphonate) involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The hydroxybenzenesulphonate groups can interact with active sites of enzymes, inhibiting or enhancing their function. Additionally, the calcium ion can play a role in stabilizing the structure of certain biomolecules .

Comparación Con Compuestos Similares

- Calcium bis(4-hydroxybenzenesulphonate)

- Aluminium tris(hydroxybenzenesulphonate)

Comparison: Calcium bis(hydroxybenzenesulphonate) is unique due to its specific molecular structure, which imparts distinct chemical properties. Compared to aluminium tris(hydroxybenzenesulphonate), it has different solubility and reactivity profiles. The presence of calcium instead of aluminium also influences its biological activity and industrial applications .

Actividad Biológica

Calcium bis(hydroxybenzenesulphonate), commonly referred to as calcium Dobesilate, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Calcium bis(hydroxybenzenesulphonate) is a calcium salt derived from 2,5-dihydroxybenzenesulfonic acid. Its chemical formula is , and it is characterized by the presence of two hydroxy groups and sulfonate moieties that contribute to its solubility and biological activity.

The biological activity of calcium bis(hydroxybenzenesulphonate) can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Calcium Dobesilate has been shown to inhibit inflammatory mediators, thereby reducing inflammation in various tissues.

- Vascular Protection : It improves microcirculation by enhancing capillary resistance and reducing permeability, which is beneficial in treating vascular disorders.

- Antimicrobial Properties : Research indicates that calcium bis(hydroxybenzenesulphonate) possesses antimicrobial effects against certain bacterial strains.

1. Antioxidant Activity

Calcium bis(hydroxybenzenesulphonate) demonstrates potent antioxidant activity. In vitro studies have shown that it significantly reduces lipid peroxidation and protects cellular components from oxidative damage. This property is particularly relevant in the context of age-related diseases and conditions characterized by high oxidative stress levels.

2. Anti-inflammatory Effects

Studies have reported that calcium Dobesilate effectively reduces inflammation in models of acute and chronic inflammatory conditions. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

3. Vascular Health

Calcium bis(hydroxybenzenesulphonate) has been used therapeutically for conditions like chronic venous insufficiency (CVI) and hemorrhoids due to its ability to improve blood flow and reduce symptoms associated with venous disorders. Clinical trials have demonstrated its efficacy in alleviating symptoms such as pain, heaviness, and swelling in affected individuals.

4. Antimicrobial Activity

Research indicates that calcium Dobesilate exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that it can inhibit bacterial growth effectively at low concentrations.

Case Study 1: Treatment of Chronic Venous Insufficiency

A clinical trial involving patients with chronic venous insufficiency demonstrated that treatment with calcium bis(hydroxybenzenesulphonate) resulted in significant improvements in symptoms compared to a placebo group. Patients reported reduced leg pain, swelling, and improved quality of life metrics after six weeks of treatment.

Case Study 2: Antioxidant Efficacy in Diabetic Models

In an experimental model of diabetes-induced oxidative stress, administration of calcium Dobesilate led to a marked decrease in oxidative markers such as malondialdehyde (MDA) while increasing levels of antioxidant enzymes like superoxide dismutase (SOD). This suggests its potential role as a protective agent against diabetic complications.

Data Summary

Propiedades

IUPAC Name |

calcium;2-hydroxybenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O4S.Ca/c2*7-5-3-1-2-4-6(5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUXRMVITABOSV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)S(=O)(=O)[O-].C1=CC=C(C(=C1)O)S(=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10CaO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156286 | |

| Record name | Calcium bis(hydroxybenzenesulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300-41-0 | |

| Record name | Calcium bis(hydroxybenzenesulphonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium bis(hydroxybenzenesulphonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium bis(hydroxybenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.